N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide
Overview
Description
N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide is a useful research compound. Its molecular formula is C10H14N4O and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Screening
Cyanopyridine derivatives, including N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide, have been synthesized and explored for their biological and therapeutic activities. These derivatives exhibit applications in pharmaceuticals and agriculture. Their antimicrobial activities have been a particular focus of research (Akbari, 2018).
Larvicidal Properties
Research has also been conducted on carboxamide derivatives related to cis-permethrin, investigating their efficacy as larvicides against mosquito larvae. These studies provide insights into the potential of such compounds, including this compound, for controlling mosquito-borne diseases (Taylor, Hall & Vedres, 1998).
Catalytic Applications
The Rhodium(III)-catalyzed C-H acylmethylation of carboxamides like this compound has been developed, showcasing the compound's application in catalytic processes. This protocol has a broad range of substrate applications and exhibits excellent functional group tolerance (Yu et al., 2019).
Non-linear Optical (NLO) and Molecular Docking Studies
The compound has been a subject of computational chemistry methods, with a focus on its Non-Linear Optical (NLO) properties and molecular docking analyses. This research has implications for its potential applications in materials science and drug development (Jayarajan et al., 2019).
Anticancer Activity
A study on the synthesis and crystal structure of similar carboxamide compounds has indicated significant inhibitory activity against cancer cell lines. This suggests the potential of this compound in anticancer research (Lu et al., 2021).
Polymorphism and Stability Studies
Investigations into the polymorphic forms of similar compounds have been conducted, focusing on their potential biological activity and stability. This research is essential for understanding the physical and chemical properties of this compound (Shishkina et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action of N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide is not well-documented. It’s likely that the compound interacts with its targets, leading to changes in cellular processes. The cyclopropyl group in the compound might play a crucial role in these interactions .
Biochemical Pathways
Cyclopropane-containing compounds are known to be involved in various biochemical pathways . The compound might influence these pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
The pharmacokinetic properties of a drug can greatly impact its bioavailability and efficacy .
Result of Action
The compound’s interaction with its targets likely leads to changes in cellular processes, potentially influencing the function of cells and tissues .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with targets . .
Properties
IUPAC Name |
N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c11-14-9-4-3-8(6-12-9)10(15)13-5-7-1-2-7/h3-4,6-7H,1-2,5,11H2,(H,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPFGYFTPGVCCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CN=C(C=C2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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